molecular formula C18H17Cl2P B579481 Triphenyl phosphonium chloride CAS No. 15647-89-9

Triphenyl phosphonium chloride

Cat. No.: B579481
CAS No.: 15647-89-9
M. Wt: 335.208
InChI Key: HYUFXBPAIGJHRY-UHFFFAOYSA-N
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Description

Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

Scientific Research Applications

Triphenyl phosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.

    Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.

    Industry: It is used as a phase transfer catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl phosphonium chloride involves the reaction of organophosphorus ylides with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction . It also involves the formation of ylides from an alkyl halide and a trialkyl phosphine .

Safety and Hazards

Triphenyl phosphonium chloride is considered hazardous. It is fatal if swallowed or inhaled, causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin and eyes, not to breathe dust, not to ingest, and to seek immediate medical assistance if swallowed .

Future Directions

Triphenyl phosphonium chloride has diverse applications in organic synthesis . It is used in the synthesis of new nano water-soluble complexes and as a key step in the synthesis of various drugs . Future research could focus on the development of novel compounds of this class .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylphosphine oxide.

    Reduction: It can be reduced to triphenylphosphine.

    Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methoxymethyl triphenylphosphonium chloride
  • Benzyltriphenylphosphonium chloride
  • Ethyl triphenylphosphonium chloride

Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .

Properties

IUPAC Name

triphenylphosphane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFXBPAIGJHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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